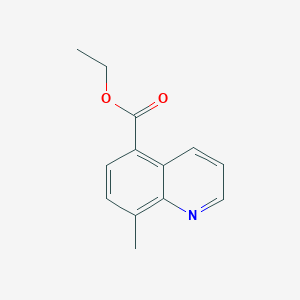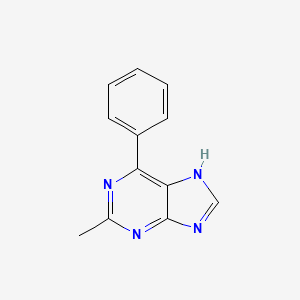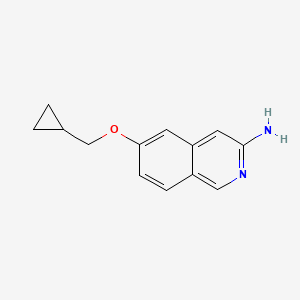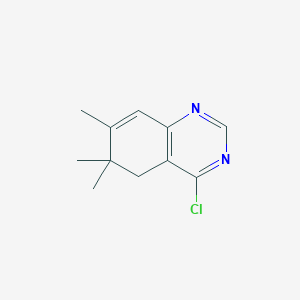
Ethyl 8-methylquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical structure, which includes a quinoline ring substituted with an ethyl ester group at the 5-position and a methyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylquinoline-5-carboxylate typically involves the alcoholysis of 8-methyl-5-cyanoquinoline. This process yields methyl and ethyl 8-methylquinoline-5-carboxylates, which can be further converted to various derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the conversion.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-methylquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-methylquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of ethyl 8-methylquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activities, and interfere with cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-methylquinoline-5-carboxylate can be compared with other quinoline derivatives, such as:
- Mthis compound
- 8-bromomethylquinoline-5-carboxylate
- 8-hydroxyquinoline
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
82967-39-3 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 8-methylquinoline-5-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-6-9(2)12-10(11)5-4-8-14-12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
KMNVQCMYLXKOCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)



![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)



![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)



![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)
